molecular formula C24H33ClN2O5 B10859283 Metoserpate Hydrochloride CAS No. 7756-72-1

Metoserpate Hydrochloride

Cat. No.: B10859283
CAS No.: 7756-72-1
M. Wt: 465.0 g/mol
InChI Key: RVUCXCLULXWKIQ-PKNINNMNSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Metoserpate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of metoserpate hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It primarily acts as an antagonist at alpha-2 adrenergic receptors, leading to increased release of norepinephrine and serotonin. This results in its tranquilizing effects and its ability to manage stress in animals .

Comparison with Similar Compounds

Metoserpate hydrochloride is unique among yohimbine alkaloids due to its specific methylation pattern and its potent tranquilizing properties. Similar compounds include:

    Reserpine: Another yohimbine alkaloid with antihypertensive and tranquilizing effects.

    Yohimbine: Known for its stimulant and aphrodisiac properties.

    Ajmaline: Used as an antiarrhythmic agent.

This compound stands out due to its specific use in veterinary medicine and its unique chemical structure that enhances its tranquilizing effects .

Properties

IUPAC Name

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5.ClH/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14;/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3;1H/t13-,17+,19-,20+,21+,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUCXCLULXWKIQ-PKNINNMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046846
Record name Metoserpate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178-29-6, 7756-72-1
Record name Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3β,16β,17α,18α,20α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1178-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoserpate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3beta,20alpha-Yohimban-16beta-carboxylic acid, 11,17alpha,18alpha-trimethoxy-, methyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoserpate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOSERPATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBO7409339
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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